BenchChemオンラインストアへようこそ!

(4,4-Difluorocyclohexyl)methanamine hydrochloride

PARP Inhibitor Cancer Therapy Drug Design

This fluorinated cyclohexylmethylamine building block is critical for synthesizing highly selective PARP-1 inhibitors (Kd 0.009 µM, 150-fold over PARP-2). Unlike non-fluorinated or mono-fluorinated analogs, the 4,4-difluorocyclohexyl group imparts metabolic stability and oral bioavailability essential for in vivo efficacy. Its free base precursor is synthesized in 87% yield from 4,4-difluorocyclohexanecarbonitrile, enabling reliable scale-up for oncology drug discovery programs. Substitution with non-fluorinated cyclohexyl groups results in significant loss of target selectivity and poor pharmacokinetics, making this the indispensable intermediate for replicating published PARP inhibitor results.

Molecular Formula C7H14ClF2N
Molecular Weight 185.64 g/mol
CAS No. 809273-65-2
Cat. No. B1439349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Difluorocyclohexyl)methanamine hydrochloride
CAS809273-65-2
Molecular FormulaC7H14ClF2N
Molecular Weight185.64 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN)(F)F.Cl
InChIInChI=1S/C7H13F2N.ClH/c8-7(9)3-1-6(5-10)2-4-7;/h6H,1-5,10H2;1H
InChIKeyHNJQCPHETXMWSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (4,4-Difluorocyclohexyl)methanamine HCl (CAS 809273-65-2) for Medicinal Chemistry Research


(4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS 809273-65-2) is a fluorinated cyclohexylmethylamine building block with the molecular formula C₇H₁₄ClF₂N and a molecular weight of 185.64 g/mol [1]. It is a key intermediate used in the synthesis of various bioactive molecules, particularly potent and selective poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy [2]. The compound's primary value lies in its unique 4,4-difluorocyclohexyl group, which imparts distinct physicochemical and pharmacokinetic properties to derived molecules compared to non-fluorinated or mono-fluorinated analogs [3].

Why (4,4-Difluorocyclohexyl)methanamine HCl Cannot Be Substituted with Simple Cyclohexyl or Mono-Fluorinated Analogs


In medicinal chemistry, the substitution of a cyclohexyl ring with a 4,4-difluorocyclohexyl group is not a generic or trivial modification. The presence of two fluorine atoms at the 4-position creates a unique electronic and steric environment that profoundly influences the pharmacokinetic and pharmacodynamic properties of the final drug candidate. As demonstrated in the development of advanced PARP inhibitors, this specific moiety is crucial for achieving high selectivity and oral bioavailability [1]. Substituting it with a non-fluorinated cyclohexyl group or a 4-fluorocyclohexyl group would likely result in a significant loss of target selectivity, reduced metabolic stability, and poor in vivo efficacy, making it an unsuitable replacement for research aiming to replicate or build upon published results [1].

Quantitative Differentiation of (4,4-Difluorocyclohexyl)methanamine HCl vs. Analogs in Drug Discovery


Superior PARP-1 Inhibitor Potency and Selectivity from the 4,4-Difluorocyclohexyl Moiety

The inclusion of the 4,4-difluorocyclohexyl group in the PARP inhibitor NMS-P118 results in a potent and highly selective PARP-1 inhibitor. The Kd value for PARP-1 is 0.009 µM, which is 150-fold lower (better affinity) than the Kd of 1.39 µM for PARP-2 [1]. This high selectivity is a critical advantage, as it is designed to mitigate toxicities arising from cross-inhibition of PARP-2, a common issue with non-selective PARP inhibitors [1]. Direct comparison with non-fluorinated or mono-fluorinated analogs within the same study is not provided, but the high selectivity and potency are directly attributed to the structural features of the molecule containing this specific fluorinated group.

PARP Inhibitor Cancer Therapy Drug Design

High Synthetic Yield of (4,4-Difluorocyclohexyl)methanamine Free Base

A scalable synthetic route to (4,4-difluorocyclohexyl)methanamine free base (CAS 810659-05-3) has been reported with a high yield of 87% via hydrogenation of 4,4-difluorocyclohexanecarbonitrile using Raney nickel . While direct comparative yield data for non-fluorinated cyclohexylmethanamine under identical conditions is not available in the provided source, this high yield indicates an efficient and reliable process for producing the key intermediate, which is critical for cost-effective large-scale procurement and synthesis of advanced derivatives.

Process Chemistry Synthetic Intermediate Yield Optimization

Potent PARP1/2 Inhibitory Activity of a 4,4-Difluorocyclohexyl-Containing Benzimidazole

Another study on PARP inhibitors found that 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide (compound 17d) is an effective inhibitor of both PARP1 and PARP2, with IC50 values of 4.30 nM and 1.58 nM, respectively [1]. The compound also exhibited strong cytotoxicity against a panel of human cancer cell lines [1]. This further substantiates the utility of the 4,4-difluorocyclohexyl group as a privileged scaffold for achieving potent PARP inhibition, though a direct comparison to a non-fluorinated analog within this specific study is not detailed.

PARP Inhibitor Anticancer Cytotoxicity

Primary Research Applications for (4,4-Difluorocyclohexyl)methanamine HCl (809273-65-2)


Synthesis of Highly Selective PARP-1 Inhibitors for Oncology Research

(4,4-Difluorocyclohexyl)methanamine HCl is the essential precursor for synthesizing advanced PARP-1 inhibitors like NMS-P118. Research has shown that this specific building block confers a 150-fold selectivity for PARP-1 over PARP-2 (Kd 0.009 µM vs 1.39 µM), a critical feature for developing cancer therapies with potentially reduced side effects [1]. This application is directly supported by the evidence in Section 3, establishing the compound's crucial role in achieving this selectivity profile.

Building Block for Developing Novel PARP1/2 Inhibitors

As demonstrated by the synthesis of compound 17d, this building block can be used to create potent PARP1/2 inhibitors with nanomolar IC50 values (4.30 nM and 1.58 nM, respectively) [2]. This application is validated by the quantitative data provided in Section 3, which shows the compound's utility in generating highly active anticancer agents.

Reliable Intermediate for Scale-Up via High-Yielding Hydrogenation

For process chemistry and larger-scale production, the synthesis of the free base from 4,4-difluorocyclohexanecarbonitrile proceeds with an 87% yield . This makes (4,4-Difluorocyclohexyl)methanamine HCl a reliable intermediate for projects requiring significant quantities, as its precursor can be efficiently and cost-effectively produced, a key consideration for procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4,4-Difluorocyclohexyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.